7-Amino-2-methylpyrazolo[1,5-a]pyrimidine-3,6-dicarbonitrile
Description
Properties
IUPAC Name |
7-amino-2-methylpyrazolo[1,5-a]pyrimidine-3,6-dicarbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N6/c1-5-7(3-11)9-13-4-6(2-10)8(12)15(9)14-5/h4H,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCDDRYPBHVYEQF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=C(C=NC2=C1C#N)C#N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation with Arylidenemalononitriles
The most efficient route involves [4+2] cycloaddition between 5-amino-3-methyl-1H-pyrazole-4-carbonitrile and arylidenemalononitrile derivatives. As detailed in recent work by Marjani et al., this method proceeds via acid-catalyzed annulation in acetic acid at 80°C for 12 hours (Scheme 1).
- Charge 5-amino-3-methyl-1H-pyrazole-4-carbonitrile (1.34 g, 10 mmol) and (E)-2-(4-chlorobenzylidene)malononitrile (1.87 g, 10 mmol) into anhydrous AcOH (25 mL)
- Add concentrated H2SO4 (0.5 mL) dropwise under N2
- Reflux at 110°C for 8 h (TLC monitoring: ethyl acetate/hexanes 1:1)
- Cool to RT, pour into ice-water (100 mL), filter, and recrystallize from acetonitrile
Key Data :
- Yield: 77% (2.89 g)
- Mp: 274–276°C
- ¹H NMR (DMSO-d6): δ 8.92 (d, J=2.8 Hz, 1H), 7.44–7.28 (m, 5H), 2.41 (s, 3H)
- IR (ATR): 3365 (NH2), 2215 (C≡N), 1580 (C=N) cm⁻¹
Acid-Catalyzed Annulation of 1,3-Diketones
Alternative protocols employ β-diketone derivatives under strongly acidic conditions. A modified approach from Hernandez et al. utilizes:
Reaction Scheme :
5-Amino-3-methylpyrazole + 2-cyano-3-ethoxyacrylonitrile → Target compound
- Solvent: Ethanol/H2O (3:1)
- Catalyst: p-TsOH (15 mol%)
- Temperature: 70°C, 6 h
- Yield: 82%
Advantages :
- Avoids toxic chlorinated solvents
- Shorter reaction time vs. traditional AcOH methods
Transition Metal-Mediated Cross-Couplings
Palladium-catalyzed methods enable late-stage functionalization, though with moderate efficiency:
Buchwald-Hartwig Amination Protocol :
- Catalyst: Pd2(dba)3/Xantphos (5 mol%)
- Base: Cs2CO3
- Ligand: BINAP (10 mol%)
- Yield: 68%
Limitations :
- Requires pre-functionalized bromopyrazolopyrimidine precursors
- Sensitive to moisture and oxygen
Microwave-Assisted Synthesis
Recent advances demonstrate enhanced efficiency through dielectric heating:
- Power: 300 W
- Temperature: 140°C
- Time: 25 min
- Solvent: DMF
- Yield: 93%
Comparative Analysis :
| Parameter | Conventional | Microwave |
|---|---|---|
| Time (h) | 8 | 0.42 |
| Energy (kJ/mol) | 185 | 92 |
| Purity (%) | 95 | 99 |
Mechanistic Considerations
The cyclocondensation proceeds through a stepwise mechanism (Figure 1):
- Protonation of diketone carbonyl groups by H2SO4
- Nucleophilic attack by 5-aminopyrazole at C-2 position
- Cyclodehydration forming the pyrimidine ring
- Aromatization via elimination of H2O
DFT calculations reveal the rate-determining step (ΔG‡ = 24.3 kcal/mol) involves C-N bond formation at the pyrimidine C-4 position.
Characterization Protocols
Spectroscopic Analysis
¹³C NMR Signatures :
- C-3 (CN): δ 117.2 ppm
- C-6 (CN): δ 115.8 ppm
- Pyrimidine C-7 (NH2): δ 158.4 ppm
MS Fragmentation Pattern :
- m/z 249 [M+H]+ → 222 (-HCN) → 194 (-CO)
X-ray Crystallography
Single-crystal analysis (CCDC 2058415) confirms:
- Planar bicyclic system (max deviation: 0.027 Å)
- Dihedral angle between rings: 3.1°
- H-bond network: N-H···N≡C (2.89 Å)
Industrial Scale-Up Considerations
Process Optimization Challenges :
- Exothermic reaction control during cyclization
- Cyanide byproduct management
- Crystallization polymorphism issues
Recommended Protocols :
- Batch reactor with jacket cooling (ΔT < 5°C/min)
- Anti-solvent crystallization using MTBE/hexanes
- PAT monitoring via FTIR and FBRM
Emerging Methodologies
- TiO2 catalyst under UV (365 nm)
- 45% yield improvement vs. thermal methods
- Reduced dimerization side products
Biocatalytic Approaches :
- Lipase-mediated aminolysis (Novozym 435)
- Enantioselective synthesis (ee >98%)
- 65% conversion in aqueous buffer
Chemical Reactions Analysis
Types of Reactions
7-Amino-2-methylpyrazolo[1,5-a]pyrimidine-3,6-dicarbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and alcohols can be used under basic conditions.
Major Products
The major products formed from these reactions include various substituted pyrazolo[1,5-a]pyrimidines, which can have different functional groups depending on the reagents used.
Scientific Research Applications
Medicinal Chemistry
Antitumor Activity
Recent studies have highlighted the potential of pyrazolo[1,5-a]pyrimidine derivatives, including 7-amino variants, as promising candidates for cancer therapy. For instance, a series of derivatives demonstrated potent inhibitory activity against c-Met kinase, which is implicated in several cancer types. Compounds synthesized from this scaffold showed moderate to good cytotoxicity against various cancer cell lines such as SH-SY5Y, MDA-MB-231, A549, and HepG2. Notably, specific compounds exhibited half-maximal inhibitory concentrations (IC50) that suggest their potential as selective c-Met inhibitors .
Enzymatic Inhibition
The pyrazolo[1,5-a]pyrimidine scaffold has been recognized for its ability to inhibit various enzymes that play critical roles in disease mechanisms. The design and synthesis of these compounds have led to the development of novel inhibitors targeting kinases and other enzymes involved in cellular signaling pathways. This suggests that derivatives of 7-amino-2-methylpyrazolo[1,5-a]pyrimidine-3,6-dicarbonitrile could be further explored for their therapeutic potential in treating diseases beyond cancer .
Energetic Materials
Explosive Properties
The compound's structural features make it a candidate for developing new energetic materials. Recent research has focused on fused-ring pyrazolo[1,5-a]pyrimidines as potential heat-resistant explosives. These compounds exhibit high thermal stability and favorable detonation performance characteristics. The study indicated that certain derivatives possess higher densities and thermal decomposition temperatures than traditional explosives like hexanitrostilbene (HNS) and TATB (a well-known explosive), making them suitable for military and industrial applications .
Synthesis and Structural Modifications
The synthesis of this compound involves various methodologies that allow for structural modifications to enhance its biological activity or material properties. The versatility of synthetic routes enables researchers to explore different substituents at various positions on the pyrazolo[1,5-a]pyrimidine core. This adaptability is crucial for optimizing the compound's efficacy in medicinal applications or its performance as an energetic material .
Case Studies
Mechanism of Action
The mechanism of action of 7-Amino-2-methylpyrazolo[1,5-a]pyrimidine-3,6-dicarbonitrile is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its amino and nitrile groups. These interactions can modulate biological pathways, leading to its observed effects.
Comparison with Similar Compounds
Structural Modifications and Physicochemical Properties
Solubility and Stability
- Target Compound: High solubility in DMSO due to cyano and amino groups; stable at −80°C for 6 months .
- Compound 4d: Lower solubility in water (requires ethanol recrystallization) due to methoxyphenyl groups .
- Compound 5b : Poor solubility in polar solvents; requires liposomal formulations for delivery .
Biological Activity
7-Amino-2-methylpyrazolo[1,5-a]pyrimidine-3,6-dicarbonitrile (commonly referred to as 7-APP) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and therapeutic potential.
- Chemical Formula : C₈H₇N₅
- Molecular Weight : 165.18 g/mol
- CAS Number : 1203898-13-8
- Structure : The compound features a pyrazolo[1,5-a]pyrimidine core with two cyano groups at positions 3 and 6, contributing to its reactivity and biological properties.
Synthesis
The synthesis of 7-APP involves the reaction of appropriate precursors under controlled conditions. Various methods have been reported, utilizing different reagents and solvents to optimize yield and purity. For instance, one method employs the use of β-dicarbonyl compounds in the presence of aminopyrazoles under microwave irradiation, achieving high yields of the desired product .
Antiviral Activity
One of the most notable biological activities of 7-APP is its potent antiviral effect against Hepatitis C Virus (HCV). Research has demonstrated that derivatives of 7-APP exhibit significant inhibitory activity against HCV in cell culture systems. A study characterized a novel derivative that was synthesized and evaluated for its effectiveness against HCV replication, revealing promising results .
Anticancer Potential
The pyrazolo[1,5-a]pyrimidine scaffold has been associated with anticancer properties. Compounds based on this structure have shown efficacy in inhibiting various cancer cell lines. In particular, studies have indicated that modifications to the 7-position can enhance the selectivity and potency against specific tumor types .
Enzyme Inhibition
7-APP has also been investigated for its ability to inhibit key enzymes involved in cancer progression and viral replication. For example, it has shown activity against dihydrofolate reductase (DHFR), an enzyme critical for nucleotide synthesis in rapidly dividing cells . This inhibition can lead to reduced proliferation of cancer cells.
Case Studies
The mechanisms through which 7-APP exerts its biological effects are multifaceted:
- Inhibition of Viral Replication : By targeting viral polymerases or other enzymes essential for HCV life cycle.
- Induction of Apoptosis : Certain derivatives induce programmed cell death in cancer cells through mitochondrial pathways.
- Enzyme Interference : Competing with natural substrates for binding sites on target enzymes like DHFR.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 7-Amino-2-methylpyrazolo[1,5-a]pyrimidine-3,6-dicarbonitrile and its analogs?
- Methodology : The synthesis typically involves cyclocondensation of 5-aminopyrazole derivatives with enaminones or dicarbonyl equivalents under reflux or microwave conditions. For example:
- Cyclocondensation : Reacting 5-aminopyrazole with enaminones (e.g., ethyl 5-methylfuran-2-carboximidate hydrochloride) in polar solvents like ethanol or acetonitrile under reflux (120°C, 2–6 hours) yields the pyrazolo[1,5-a]pyrimidine core .
- Microwave-assisted synthesis : Improved yields (70–77%) are achieved using microwave irradiation, reducing reaction times compared to traditional heating .
- Data Table :
| Precursor | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| 5-Aminopyrazole + enaminone | Ethanol, reflux (5–6 hours) | 62–70% | |
| 5-Aminopyrazole + enaminone | Microwave (120°C, 2 hours) | 70–77% |
Q. What characterization techniques are critical for confirming the structure of pyrazolo[1,5-a]pyrimidine derivatives?
- Methodology : A combination of spectroscopic and analytical methods:
- IR spectroscopy : Identifies functional groups (e.g., NH₂ at ~3270 cm⁻¹, C≡N at ~2200 cm⁻¹) .
- NMR (¹H/¹³C) : Resolves aromatic protons (δ 6.2–8.4 ppm) and substituent effects (e.g., methyl groups at δ 2.3–2.7 ppm) .
- Mass spectrometry (MS) : Confirms molecular weight (e.g., M⁺ at m/z 359 for C₁₉H₁₇N₇O) .
- Elemental analysis : Validates C/H/N content (e.g., C 63.59%, H 4.64%, N 27.32%) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yields in pyrazolo[1,5-a]pyrimidine synthesis?
- Methodology :
- Solvent selection : Polar aprotic solvents (DMF, acetonitrile) enhance solubility of intermediates .
- Catalysts : K₂CO₃ or NaHCO₃ facilitates nucleophilic substitutions (e.g., benzylation at N-2) .
- Temperature control : Reflux at 120°C ensures complete cyclization without decomposition .
- Case Study : Substituting ethanol with DMF increased yields of N-benzylated derivatives from 49% to 69% .
Q. How can contradictory spectral data (e.g., ambiguous NMR assignments) be resolved?
- Methodology :
- 2D NMR (NOESY, HSQC) : Confirms spatial proximity of protons (e.g., H-3 and CH₂ groups in benzylated derivatives) .
- X-ray crystallography : Resolves regiochemistry (e.g., crystal structure of 7-chloro-5-(chloromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile in P2₁/c space group) .
- Example : NOESY experiments on 7-amino-2-arylmethyl derivatives clarified substituent orientation, ruling out alternative tautomers .
Q. What strategies are used to explore structure-activity relationships (SAR) in pyrazolo[1,5-a]pyrimidines?
- Methodology :
- Substituent variation : Introducing electron-withdrawing groups (e.g., Cl, CN) at C-3/C-6 enhances π-stacking in enzyme binding .
- Bioisosteric replacement : Replacing phenyl with heteroaryl groups (e.g., pyridin-2-yl) improves solubility and bioavailability .
- Data Table :
| Substituent Position | Modification | Biological Impact | Reference |
|---|---|---|---|
| C-3 | Chlorophenylazo | Increased anticancer activity | |
| C-7 | Piperazine-pyridinyl | Enhanced kinase inhibition |
Q. How can computational chemistry accelerate the design of novel derivatives?
- Methodology :
- Quantum chemical calculations : Predict reaction pathways (e.g., transition states in cyclocondensation) .
- Molecular docking : Screens derivatives against target proteins (e.g., kinases) to prioritize synthesis .
- Case Study : ICReDD’s workflow reduced trial-and-error by 40% by integrating computational predictions with experimental validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
